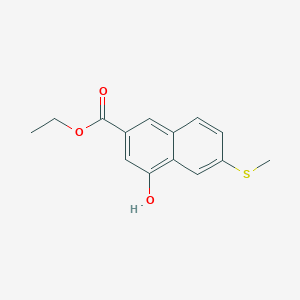
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.37 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro, fluoro, and hydroxy groups on the phenyl ring makes this compound unique and valuable for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-hydroxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3 in solvents like DMF or DMSO.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Chloro-6-fluoro-2-oxophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug development . The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid
- 2-Fluoro-6-hydroxyphenylboronic acid
- 3-Hydroxyphenylboronic acid
Uniqueness
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and specificity in various chemical reactions. This makes it more versatile compared to similar compounds that lack these substituents .
特性
分子式 |
C6H5BClFO3 |
|---|---|
分子量 |
190.37 g/mol |
IUPAC名 |
(3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H |
InChIキー |
ZIQRSOWCRHYXEX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1O)Cl)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)


![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)





![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)


